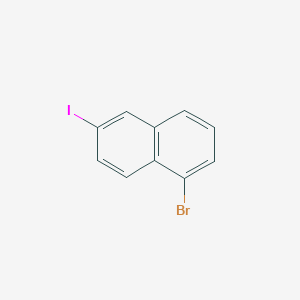
1-Bromo-6-iodonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-6-iodonaphthalene is an organic compound with the molecular formula C10H6BrI It is a derivative of naphthalene, where the hydrogen atoms at positions 1 and 6 are replaced by bromine and iodine atoms, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-6-iodonaphthalene can be synthesized through a multi-step process involving the bromination and iodination of naphthalene. The typical synthetic route involves:
Bromination: Naphthalene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 1-bromonaphthalene.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-6-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are used in the presence of solvents such as tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as 1-amino-6-iodonaphthalene when using ammonia.
Coupling Reactions: Biaryl compounds are formed, which are valuable intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
1-Bromo-6-iodonaphthalene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Pharmaceutical Research: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 1-Bromo-6-iodonaphthalene in chemical reactions involves the activation of the bromine and iodine atoms, making them susceptible to nucleophilic attack or coupling reactions. The molecular targets and pathways depend on the specific reaction it undergoes. For instance, in Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the naphthalene ring and the boronic acid .
Comparación Con Compuestos Similares
- 1-Bromo-4-iodonaphthalene
- 2-Bromo-1-iodonaphthalene
- 1-Bromo-2-iodonaphthalene
Comparison: 1-Bromo-6-iodonaphthalene is unique due to the specific positions of the bromine and iodine atoms on the naphthalene ring, which influence its reactivity and applications. Compared to other similar compounds, it may exhibit different reactivity patterns in substitution and coupling reactions, making it suitable for specific synthetic applications .
Propiedades
Fórmula molecular |
C10H6BrI |
|---|---|
Peso molecular |
332.96 g/mol |
Nombre IUPAC |
1-bromo-6-iodonaphthalene |
InChI |
InChI=1S/C10H6BrI/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H |
Clave InChI |
FXUZFPSVRQFBNE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)I)C(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13148240.png)

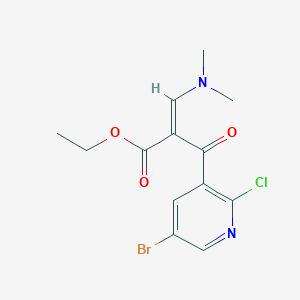



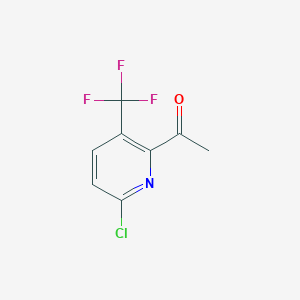

![Cytidine5'-(trihydrogendiphosphate),P'-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]ester,diammoniumsalt](/img/structure/B13148289.png)

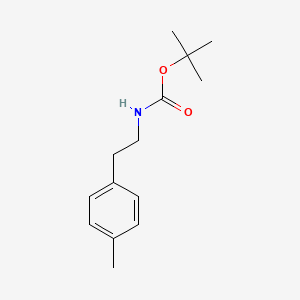
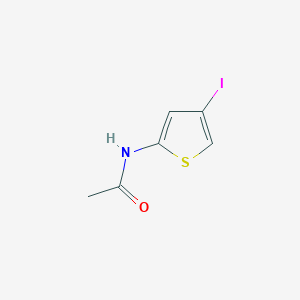
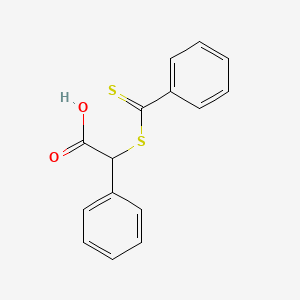
![2,9-Dibromo-6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13148319.png)
